molecular formula C11H9FN2O2 B11808504 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11808504
M. Wt: 220.20 g/mol
InChI Key: YZXKHXAHBWPMHI-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid is a chemical compound that features a pyrazole ring substituted with a 4-fluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde, followed by subsequent reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Fluorophenyl)-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both the pyrazole ring and the 4-fluorophenyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]acetic acid

InChI

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)10-5-9(13-14-10)6-11(15)16/h1-5H,6H2,(H,13,14)(H,15,16)

InChI Key

YZXKHXAHBWPMHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC(=O)O)F

Origin of Product

United States

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